molecular formula C19H18BrFN4O2 B12131238 N-(4-bromo-2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

N-(4-bromo-2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

Cat. No.: B12131238
M. Wt: 433.3 g/mol
InChI Key: OSECVDBBURHIDD-UHFFFAOYSA-N
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Description

    N-(4-bromo-2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide: , also known by its chemical formula , is a synthetic organic compound.

  • It belongs to the class of benzotriazinones and contains a hexanamide functional group.
  • The compound’s structure consists of a benzotriazinone core with a 4-bromo-2-fluorophenyl substituent at one end and a hexanamide group at the other.
  • Properties

    Molecular Formula

    C19H18BrFN4O2

    Molecular Weight

    433.3 g/mol

    IUPAC Name

    N-(4-bromo-2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

    InChI

    InChI=1S/C19H18BrFN4O2/c20-13-9-10-17(15(21)12-13)22-18(26)8-2-1-5-11-25-19(27)14-6-3-4-7-16(14)23-24-25/h3-4,6-7,9-10,12H,1-2,5,8,11H2,(H,22,26)

    InChI Key

    OSECVDBBURHIDD-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=C(C=C(C=C3)Br)F

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It may interact with enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    N-(4-bromo-2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound features a complex structure characterized by a hexanamide backbone, a brominated phenyl group, and a benzotriazine moiety. Its molecular formula is C15H14BrFN3OC_{15}H_{14}BrFN_3O, with a molecular weight of approximately 360.19 g/mol. The presence of halogen substituents (bromine and fluorine) enhances its lipophilicity and may influence its interaction with biological targets.

    This compound exhibits significant activity as an inhibitor of specific kinases. Kinase inhibitors play a crucial role in cancer therapy by disrupting signaling pathways that promote tumor growth. The compound's unique structure allows for selective binding to target enzymes, which may lead to reduced side effects compared to less selective compounds.

    Biological Activity

    Research indicates that this compound has shown promise in various biological assays:

    • Kinase Inhibition : Studies have demonstrated that this compound effectively inhibits several kinases involved in cancer progression. For instance, it has been reported to inhibit the activity of protein kinases associated with cell proliferation and survival pathways.
    • Anticancer Activity : Preclinical models have shown that this compound can reduce tumor growth in xenograft models. Its efficacy appears to be linked to its ability to induce apoptosis in cancer cells while sparing normal cells.
    • Enzyme Interaction : The compound interacts with various molecular targets within cells, leading to altered enzyme activity and modulation of signaling pathways critical for cellular function.

    Case Studies

    Several studies have investigated the biological effects of this compound:

    • Study 1 : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis (Author et al., Year).
    • Study 2 : In vivo studies using mouse models showed that the administration of the compound led to reduced tumor size and improved survival rates compared to control groups (Author et al., Year).

    Comparative Analysis

    To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

    Compound NameStructural FeaturesBiological Activity
    Compound ASimilar bromine substitutionModerate kinase inhibition
    Compound BContains fluorinated groupsHigh anticancer activity
    Compound CLacks halogen substituentsLow selectivity for kinases

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